molecular formula C16H17N3O3S2 B11266523 5-(3,4-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide

5-(3,4-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B11266523
M. Wt: 363.5 g/mol
InChI Key: DRVBYKLNSJQJAI-UHFFFAOYSA-N
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Description

5-(3,4-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a pyrazole ring, a methoxyphenyl group, and a thiophene sulfonamide moiety, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable diketone and hydrazine derivative to form the pyrazole ring.

    Introduction of the Thiophene Sulfonamide Moiety: This step may involve sulfonation of a thiophene derivative followed by coupling with the pyrazole intermediate.

    Attachment of the Methoxyphenyl Group: This could be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions could target the nitro group if present or the sulfonamide group.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties, and this compound might exhibit similar activity.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

Medicine

    Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals.

    Diagnostics: Possible use in diagnostic assays or imaging.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide would depend on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to a decrease in folate production, ultimately inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Thiophene Sulfonamides: Other compounds with a thiophene sulfonamide moiety.

Uniqueness

The uniqueness of 5-(3,4-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C16H17N3O3S2

Molecular Weight

363.5 g/mol

IUPAC Name

5-(4,5-dimethyl-1H-pyrazol-3-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C16H17N3O3S2/c1-10-11(2)17-18-16(10)14-8-9-15(23-14)24(20,21)19-12-6-4-5-7-13(12)22-3/h4-9,19H,1-3H3,(H,17,18)

InChI Key

DRVBYKLNSJQJAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C2=CC=C(S2)S(=O)(=O)NC3=CC=CC=C3OC)C

Origin of Product

United States

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